N-(3-chlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
Description
Properties
CAS No. |
853317-81-4 |
|---|---|
Molecular Formula |
C20H17ClN2O |
Molecular Weight |
336.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide |
InChI |
InChI=1S/C20H17ClN2O/c21-13-6-5-7-14(12-13)22-20(24)19-15-8-1-3-10-17(15)23-18-11-4-2-9-16(18)19/h1,3,5-8,10,12H,2,4,9,11H2,(H,22,24) |
InChI Key |
XNIIUQBYNSVWCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
A classical method involves cyclocondensation between anthranilic acid and cyclohexanone derivatives. For example, heating anthranilic acid with cyclohexanone in polyphosphoric acid (PPA) at 120–140°C yields 1,2,3,4-tetrahydroacridin-9(10H)-one. Subsequent reduction of the ketone group using sodium borohydride or catalytic hydrogenation produces the saturated tetrahydroacridine framework.
Buchwald-Hartwig Amination for Functionalization
Modern protocols employ palladium-catalyzed coupling reactions to introduce substituents. The patent CN114573569A details Buchwald-Hartwig amination using Pd(OAc)₂ and XPhos ligand to couple halogenated acridines with amines. While this method typically targets amino-substituted acridines, adapting it for carboxamide synthesis would require post-functionalization steps.
The introduction of the 3-chlorophenylcarboxamide group necessitates precise amidation techniques.
Acyl Chloride Intermediate Route
A widely utilized strategy involves converting the acridine carboxylic acid to its acyl chloride, followed by reaction with 3-chloroaniline:
Step 1: Acyl Chloride Synthesis
Treat 1,2,3,4-tetrahydroacridine-9-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane at 0–5°C. The reaction typically completes within 2–4 hours, yielding the corresponding acyl chloride.
Step 2: Amide Coupling
Add 3-chloroaniline dropwise to the acyl chloride in the presence of a base (e.g., triethylamine) at 0–10°C. Stir the mixture for 12–24 hours at room temperature. Workup involves aqueous extraction and recrystallization from ethanol/water.
Example Protocol from CN114573569A:
| Parameter | Specification |
|---|---|
| Acyl Chloride Reagent | Oxalyl chloride (1.5 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0°C → RT |
| Reaction Time | 3 hours |
| Base | Triethylamine (3.0 equiv) |
| Yield | 78–82% |
Direct Coupling Using T3P® Reagent
The patent CN114573569A highlights 1-propylphosphoric cyclic anhydride (T3P®) as a superior coupling agent for amide formation. This method avoids isolating the acyl chloride, enhancing safety and efficiency.
Procedure:
-
Dissolve 1,2,3,4-tetrahydroacridine-9-carboxylic acid (1.0 equiv) and 3-chloroaniline (1.2 equiv) in ethyl acetate.
-
Add triethylamine (3.0 equiv) and cool to 0–5°C.
-
Slowly add T3P® (50% in ethyl acetate, 1.5 equiv) while maintaining temperature <10°C.
-
Warm to 40–50°C and stir for 4–6 hours.
-
Quench with water, extract with ethyl acetate, and purify via recrystallization.
| Parameter | Result |
|---|---|
| Solvent | Ethyl acetate |
| Temperature | 40–50°C |
| Reaction Time | 4 hours |
| Yield | 82.3% |
| Purity (HPLC) | >98% |
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents (DMF, DMSO) facilitate higher yields but complicate purification. Ethyl acetate balances reactivity and workability, as evidenced by an 82.3% yield in the T3P® method.
Stoichiometry and Equivalents
Temperature Control
Maintaining temperatures below 10°C during reagent addition prevents exothermic decomposition. Subsequent heating to 40–50°C accelerates amide bond formation without degrading the acridine core.
Comparative Analysis of Synthetic Routes
| Method | Acyl Chloride Route | T3P® Direct Coupling |
|---|---|---|
| Yield | 78–82% | 82.3% |
| Purity | 95–97% | >98% |
| Safety | High (SOCl₂ handling) | Moderate |
| Scale-Up Feasibility | Challenging due to intermediates | Suitable for kilogram-scale |
| Cost | Low (SOCl₂ is inexpensive) | Higher (T3P® cost) |
The T3P® method outperforms traditional acyl chloride routes in yield and purity, making it preferable for industrial applications despite higher reagent costs.
Characterization and Analytical Data
Spectral Properties
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.4 minutes.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Amines or thiols; reactions are often carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Anticancer Activity
N-(3-chlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has shown promising results in anticancer studies. Its mechanism of action includes:
- Inhibition of Cell Proliferation : In vitro studies have demonstrated that the compound inhibits the growth of various cancer cell lines. For instance, it exhibited significant cytotoxicity against A549 lung cancer cells with an IC value of approximately 10 µM after 48 hours of treatment .
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by increasing levels of caspases (caspase-3 and caspase-8), which are crucial for programmed cell death .
- Cell Cycle Arrest : Research indicates that treatment with this compound leads to G1 phase arrest in cancer cells, effectively halting their progression and proliferation .
Neuropharmacological Effects
The compound has also been investigated for its potential neuroprotective properties:
- Neuroprotection Against Oxidative Stress : Studies suggest that this compound can mitigate oxidative stress-induced neuronal damage. It was found to reduce reactive oxygen species (ROS) levels and enhance the activity of antioxidant enzymes in neuronal cell lines .
- Cognitive Enhancement : Preliminary studies indicate that the compound may improve cognitive functions in animal models. Behavioral tests showed enhanced memory retention and learning capabilities following administration of the compound .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
| Study Focus | Objective | Findings |
|---|---|---|
| Anticancer Activity | Evaluate cytotoxic effects on A549 lung cancer cells | IC = 10 µM after 48 hours; significant growth inhibition observed |
| Apoptosis Induction | Assess apoptotic markers in treated cancer cells | Increased levels of caspase-3 and caspase-8 confirmed apoptosis |
| Neuroprotection | Investigate effects on oxidative stress in neuronal cells | Reduction in ROS levels and enhancement of antioxidant enzyme activity |
| Cognitive Function | Evaluate memory enhancement in rodent models | Improved performance in memory retention tasks |
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound may inhibit the activity of specific enzymes by binding to their active sites or alter the function of receptors by acting as an agonist or antagonist. Additionally, its ability to intercalate into DNA can disrupt the replication and transcription processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
*THA: 1,2,3,4-tetrahydro-9-acridinecarboxamide
Key Observations:
- Halogen Effects : The 3-chlorophenyl group in the target compound provides a balance of lipophilicity and electronic effects compared to fluorine (lower lipophilicity) or trifluoromethyl (higher steric demand) .
- Substituent Position : Meta-substituted chlorine (target compound) vs. para-substituted fluorine () may alter conformational preferences and target binding.
Pharmacological Implications:
- AChE Inhibition : Compounds in –4 with alkyl spacers (e.g., 3b: propyl; 3c: butyl) show high yields and activity, suggesting optimal chain length for enzyme interaction. The target compound’s 3-chlorophenyl group may similarly enhance binding via hydrophobic interactions.
Data Tables for Key Analogs
Table 1: Yields and Melting Points of Selected Hybrids
| Compound ID | Alkyl Chain Length | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 3b | Propyl | 86.54 | 160–162 |
| 3c | Butyl | 92.31 | 157–159 |
| 3d | Pentyl | 87.50 | 158–160 |
| 2h | Nonyl | 17.38 | Not reported |
Table 2: Substituent Effects on Molecular Properties
*Estimated using fragment-based methods.
Biological Activity
N-(3-chlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide (CAS Number: 853317-81-4) is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 336.8 g/mol
- Structure : The compound features a tetrahydroacridine core with a chlorophenyl group and a carboxamide functional group .
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. It has been shown to reverse multidrug resistance in cancer cells, particularly in the CHRC/5 cell line. This property is attributed to its ability to inhibit P-glycoprotein (ABCB1), a key efflux transporter involved in drug resistance .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. It may interact with neurotransmitter systems and has been studied for its implications in neurodegenerative diseases. The tetrahydroacridine framework is known for its ability to modulate cholinergic activity, which could be beneficial in conditions such as Alzheimer's disease .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Drug Transporters : By inhibiting ABCB1 and possibly other transporters like ABCG2, the compound enhances the accumulation of chemotherapeutic agents within cancer cells .
- Cholinesterase Inhibition : Similar compounds have demonstrated cholinesterase inhibitory activity, suggesting that this compound may also affect acetylcholine levels in the brain .
Case Studies and Research Findings
A review of literature reveals various studies focusing on the synthesis and evaluation of related compounds:
- Study on Multidrug Resistance :
- Neuroprotective Evaluation :
Data Table
| Property | Value |
|---|---|
| CAS Number | 853317-81-4 |
| Molecular Formula | CHClNO |
| Molecular Weight | 336.8 g/mol |
| Biological Activities | Anticancer, Neuroprotective |
| Mechanisms of Action | ABCB1 Inhibition |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for N-(3-chlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide?
- Methodological Answer : Synthesis typically involves coupling reactions between acridinecarboxylic acid derivatives and substituted anilines. For example, analogous acridine carboxamides are synthesized via HCl/ether-mediated condensation in methanol, followed by purification through recrystallization or column chromatography . Computational reaction path searches (e.g., quantum chemical calculations) can predict viable intermediates and optimize reaction conditions before experimental validation .
Q. How is this compound characterized structurally and chemically?
- Methodological Answer : Standard techniques include:
- FTIR : To confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- NMR : ¹H and ¹³C NMR to resolve aromatic protons, chlorophenyl substituents, and tetrahydroacridine backbone.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation.
- X-ray crystallography (if crystalline): For absolute configuration determination, as seen in related acridine derivatives .
Q. What initial biological screening approaches are recommended for this compound?
- Methodological Answer : Prioritize in vitro assays targeting hypothesized mechanisms (e.g., enzyme inhibition, receptor binding). For acridine derivatives, common screens include:
- DNA intercalation assays (UV-Vis or fluorescence-based).
- Antimicrobial activity (e.g., MIC determination against model pathogens).
- Cytotoxicity profiling (e.g., MTT assay on cancer cell lines) .
Advanced Research Questions
Q. How can statistical experimental design optimize reaction conditions for this compound?
- Methodological Answer : Apply Design of Experiments (DoE) to minimize trials while maximizing data quality. For example:
- Factorial Design : Test variables (temperature, solvent, catalyst loading) to identify significant factors.
- Response Surface Methodology (RSM) : Model interactions between variables and predict optimal yield .
- Validation : Confirm predictions with 3–5 replicate experiments to ensure reproducibility .
Q. What computational strategies predict reactivity or stability of this compound under varying conditions?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map reaction pathways, transition states, and thermodynamic stability.
- Molecular Dynamics (MD) : Simulate solvent effects or thermal degradation.
- Machine Learning : Train models on existing acridine datasets to predict properties like solubility or photostability .
Q. How to resolve contradictions between computational predictions and experimental results?
- Methodological Answer :
- Error Analysis : Check computational parameters (e.g., basis set suitability, solvent model accuracy).
- Experimental Replicates : Rule out outliers by repeating assays.
- Feedback Loop : Refine computational models using experimental data (e.g., adjusting force fields or reaction barriers) .
Q. What strategies elucidate structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., chloro to fluoro) and test biological activity.
- 3D-QSAR : Build CoMFA or CoMSIA models to correlate structural features with activity.
- Pharmacophore Mapping : Identify critical binding motifs via molecular docking .
Q. How to assess the compound’s stability during storage or biological assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
